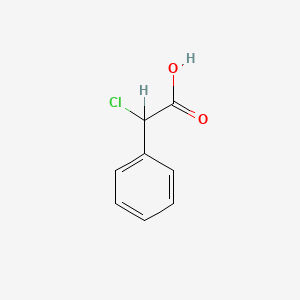

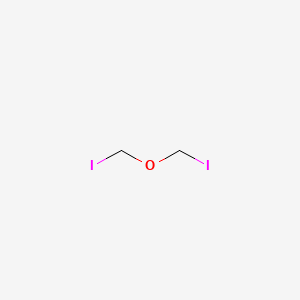

Bis(iodomethyl)ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Ethers, including Bis(iodomethyl)ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación

Bis(iodomethyl)ether: A Comprehensive Analysis of Scientific Research Applications

Insulin-Resistance Modulation: Bis(iodomethyl)ether has been shown to have effects on modulating insulin resistance, particularly in type 2 diabetes in mice models. This application is significant in the study of diabetes management and treatment .

GDP Levels in Perovskite Cells: The compound has been utilized in research to affect guanosine diphosphate (GDP) levels in perovskite cells, which is relevant for understanding cellular processes and energy management .

Synthesis of Organic Compounds: It finds diverse applications in the synthesis of various organic compounds, including polymers and dyes, contributing to material science and engineering fields .

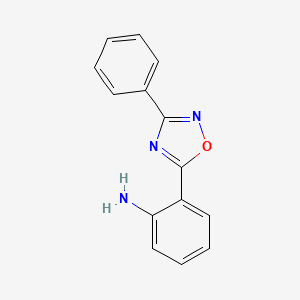

Creation of Bis(Indolyl)Methanes: Bis(iodomethyl)ether is used in the synthesis of bis(indolyl)methanes, compounds with promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties .

Organosilicon Derivatives of Aminothiazoles: The reaction of bis(iodomethyl)ether with aminothiazoles leads to new organosilicon 2-aminothiazolium polyiodides, expanding the scope of organosilicon chemistry .

Bridging Indoles to Bis(Indolyl)Methanes: A green and efficient method employs bis(iodomethyl)ether for bridging indoles to create methylene bridged bis(indolyl)methanes, which are valuable in medicinal chemistry .

7. Oxidative Synthesis of Aldehydes and Ketones Research has assessed the effectiveness of oxidative approaches using bis(iodomethyl)ether for constructing aldehydes and ketones from iodomethyl groups, which is crucial for organic synthesis .

Synthetic Potential with Benzimidazole: Studies have explored the synthetic potential of reactions involving bis(iodomethyl)ether and benzimidazole, contributing to the development of new chemical entities .

Safety and Hazards

Propiedades

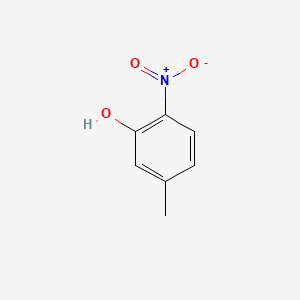

IUPAC Name |

iodo(iodomethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAFUPEQLTLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCI)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344668 |

Source

|

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60833-52-5 |

Source

|

| Record name | Bis(iodomethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.